7-chloro-2,5-diphenyl-[1,3]oxazolo[4,5-d]pyrimidine
CAS No.: 889940-57-2
Cat. No.: VC7898720
Molecular Formula: C17H10ClN3O
Molecular Weight: 307.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 889940-57-2 |
|---|---|
| Molecular Formula | C17H10ClN3O |
| Molecular Weight | 307.7 g/mol |
| IUPAC Name | 7-chloro-2,5-diphenyl-[1,3]oxazolo[4,5-d]pyrimidine |
| Standard InChI | InChI=1S/C17H10ClN3O/c18-14-13-16(20-15(19-14)11-7-3-1-4-8-11)21-17(22-13)12-9-5-2-6-10-12/h1-10H |
| Standard InChI Key | GWYBHWCHLHNESR-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NC3=C(C(=N2)Cl)OC(=N3)C4=CC=CC=C4 |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC3=C(C(=N2)Cl)OC(=N3)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
7-Chloro-2,5-diphenyl- oxazolo[4,5-d]pyrimidine (molecular formula: ) belongs to the oxazolopyrimidine family, characterized by a fused bicyclic system. The oxazole ring (positions 1–3) merges with the pyrimidine ring (positions 4–7), creating a planar structure stabilized by conjugated π-electrons . Key structural attributes include:
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Chlorine at position 7: Introduced via chlorination of precursor 7-hydroxy derivatives, this electronegative substituent enhances molecular reactivity and binding affinity to biological targets .
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Phenyl groups at positions 2 and 5: These aromatic moieties contribute to hydrophobic interactions with enzyme active sites, as evidenced in kinase inhibition assays.
X-ray crystallography of analogous thiazolo[4,5-d]pyrimidines reveals a nearly coplanar arrangement of the fused rings, with bond lengths and angles consistent with aromatic systems . For the oxazolo variant, computational models predict similar planarity, facilitating intercalation into DNA or protein binding pockets.
Synthesis and Reaction Pathways
The synthesis of 7-chloro-2,5-diphenyl- oxazolo[4,5-d]pyrimidine follows a multistep sequence (Scheme 1), optimized for yield and purity :
Step 1: Formation of 2,5-Diphenyl- oxazolo[4,5-d]pyrimidin-7(6H)-one (3a)
A solution of 1,3-oxazol-5(4H)-one (1a) reacts with benzamidine hydrochloride (2) in tetrahydrofuran (THF) under basic conditions (triethylamine), followed by reflux in pyridine to cyclize the intermediate. The product precipitates in 84% yield after recrystallization from dimethylformamide (DMF) .
Step 2: Chlorination at Position 7
Treatment of compound 3a with phosphorus oxychloride () and -dimethylaniline as a catalyst at 110°C for 6 hours replaces the 7-hydroxy group with chlorine, yielding the target compound in 72% yield .
Table 1: Synthetic Parameters for Key Intermediates
| Compound | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 3a | 1a, 2, EtN | THF, rt, 72 h | 84 |
| 4a | 3a, POCl | 110°C, 6 h | 72 |
IR spectroscopy confirms the disappearance of the carbonyl stretch (1690 cm) in 3a and the emergence of C–Cl vibration (680 cm) in 4a . -NMR spectra of 4a show aromatic proton resonances at δ 7.26–8.22 ppm, with no signals for NH or OH groups, confirming successful chlorination .
Spectroscopic and Crystallographic Characterization
IR Spectroscopy:
NMR Analysis:
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-NMR (DMSO-): Multiplet signals at δ 7.26–8.22 ppm integrate for 10 aromatic protons .
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-NMR: Peaks at δ 163.9 (C=O, precursor), replaced by δ 152.1 (C–Cl) in 4a .
X-ray Diffraction:
While no crystallographic data exists for the oxazolo derivative, analogous thiazolo[4,5-d]pyrimidines exhibit monoclinic crystal systems with space group . The dihedral angle between phenyl rings in such structures averages 45°, suggesting moderate steric hindrance .
Structure-Activity Relationships (SAR):
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Chlorine at position 7: Critical for activity; replacement with hydroxy or methoxy groups reduces potency .
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Phenyl groups: Enhance lipophilicity and target binding via π-π stacking.
Applications in Drug Discovery
The compound’s modular synthesis and tunable substituents make it a versatile scaffold for:
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Kinase Inhibitors: Preferential binding to tyrosine kinases (e.g., EGFR, VEGFR) implicated in tumor angiogenesis.
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Antimicrobial Agents: Oxazolopyrimidines exhibit moderate activity against Gram-positive bacteria, though data for this derivative remain unexplored .
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Materials Science: Conjugated π-systems enable applications in organic semiconductors, though this area requires further study.
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